1-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
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Overview
Description
1-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a heterocyclic compound with a complex structure It is part of the pyridine family and contains multiple functional groups, including an ethoxyphenyl group, a methyleneamino group, and a carbonitrile group
Preparation Methods
The synthesis of 1-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the reaction of cyanoacetohydrazide with an appropriate aldehyde under specific conditions. The reaction is usually carried out in an ethanol solvent with a catalytic amount of piperidine . The process involves the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium methoxide or potassium cyanide.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Scientific Research Applications
1-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 1-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context, but common targets include kinases and other regulatory proteins .
Comparison with Similar Compounds
1-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can be compared with other similar compounds, such as:
Cyanoacetohydrazides: These compounds share a similar core structure and are used in the synthesis of various heterocyclic systems.
Imidazole Derivatives: These compounds have a different core structure but similar functional groups and are also studied for their biological activities.
Indole Derivatives: These compounds have a different aromatic system but share similar applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-[(E)-(4-ethoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17N3O2/c1-4-22-15-7-5-14(6-8-15)11-19-20-13(3)9-12(2)16(10-18)17(20)21/h5-9,11H,4H2,1-3H3/b19-11+ |
InChI Key |
GEYYRFLRELHAJK-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C |
SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C |
Origin of Product |
United States |
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